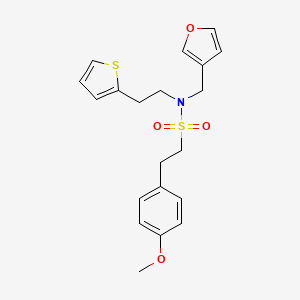

N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide

CAS No.: 1428365-49-4

Cat. No.: VC5690190

Molecular Formula: C20H23NO4S2

Molecular Weight: 405.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428365-49-4 |

|---|---|

| Molecular Formula | C20H23NO4S2 |

| Molecular Weight | 405.53 |

| IUPAC Name | N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide |

| Standard InChI | InChI=1S/C20H23NO4S2/c1-24-19-6-4-17(5-7-19)10-14-27(22,23)21(15-18-9-12-25-16-18)11-8-20-3-2-13-26-20/h2-7,9,12-13,16H,8,10-11,14-15H2,1H3 |

| Standard InChI Key | ZPVSYAJIBZOXHK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central ethanesulfonamide backbone substituted with two distinct nitrogen-bound groups:

-

A furan-3-ylmethyl group derived from furan, a five-membered oxygen-containing heterocycle.

-

A 2-(thiophen-2-yl)ethyl group, incorporating thiophene, a sulfur-containing heterocycle.

Additionally, the 4-methoxyphenyl moiety attached to the ethane chain introduces aromatic and electron-donating characteristics .

The IUPAC name, N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide, reflects this arrangement . The presence of both furan and thiophene rings—common in bioactive molecules—suggests potential interactions with enzymatic targets .

Physicochemical Data

Key properties are summarized below:

The absence of experimental data on density, melting point, and solubility underscores the need for further physicochemical characterization .

Synthesis and Preparation

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous sulfonamide derivatives are typically synthesized through multi-step routes involving:

-

Sulfonamide Formation: Reaction of a sulfonyl chloride with an amine.

-

Alkylation: Introduction of furan-3-ylmethyl and thiophen-2-ylethyl groups via nucleophilic substitution.

-

Heterocyclic Modifications: Gewald or Paal-Knorr reactions to construct thiophene/furan rings .

A plausible route could involve:

-

Condensation of 4-methoxyphenethylamine with ethanesulfonyl chloride.

-

Subsequent alkylation with furan-3-ylmethyl bromide and 2-(thiophen-2-yl)ethyl bromide under basic conditions .

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on nitrogen may impede reaction efficiency.

-

Regioselectivity: Ensuring correct attachment of heterocyclic groups requires careful control of reaction conditions .

| Target Class | Potential Activity | Rationale |

|---|---|---|

| Kinases | Inhibition | Thiophene’s ATP-binding affinity |

| GPCRs | Modulation | Methoxyphenyl’s aromaticity |

| Bacterial Enzymes | Antimicrobial | Sulfonamide’s historical use |

Computational Predictions

-

LogP: Estimated ~3.1 (moderate lipophilicity, suggesting blood-brain barrier permeability) .

-

Drug-Likeness: Compliant with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10) .

Research Findings and Experimental Gaps

Current Knowledge

-

Structural Confirmation: 2D/3D structures are documented in PubChem , but experimental NMR/IR data are lacking.

-

Biological Data: No in vitro or in vivo studies are reported .

Critical Research Needs

-

Synthesis Optimization: Develop reproducible, high-yield protocols.

-

Biological Screening: Evaluate against cancer, microbial, and inflammatory targets.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

Future Directions

Strategic Priorities

-

Fragment-Based Drug Design: Exploit the compound’s hybrid structure for target-specific modifications.

-

Collaborative Studies: Partner with academic/industrial labs to accelerate validation.

Long-Term Vision

This compound could serve as a lead for developing dual-acting therapeutics (e.g., anticancer + anti-inflammatory agents). Integration with computational modeling and high-throughput screening will be essential to unlock its potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume